N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-ethyl-3-methyl-1H-pyrazol-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions, which are advantageous due to their minimal environmental impact and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This can lead to the activation of apoptotic pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of various pyrazole derivatives.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Studied for their anticancer activities.
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Properties
Molecular Formula |
C15H22N4 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-5-19-15(10-12(2)17-19)16-11-13-6-8-14(9-7-13)18(3)4/h6-10,16H,5,11H2,1-4H3 |
InChI Key |
MKSJVPNXVAFQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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